![molecular formula C9H8F3NO3S B1398562 (6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid CAS No. 1053657-58-1](/img/structure/B1398562.png)
(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
Overview
Description
“(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is a versatile chemical compound used in various scientific research fields. Its unique properties make it invaluable in pharmaceutical development, organic synthesis, and medicinal chemistry. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid”, have been synthesized for use in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid” is represented by the formula C9H8F3NO3S . The molecule contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications
Pharmaceutical Research
The compound (6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid may be explored in pharmaceutical research due to its structural similarity to trifluoromethylpyridine (TFMP) derivatives, which are known for their applications in drug development. TFMP derivatives have been used as intermediates in the synthesis of potent inhibitors for various targets, such as the KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Agrochemical Industry
TFMP and its derivatives are majorly used in crop protection, suggesting that our compound of interest could potentially be investigated for its pest control properties . The presence of fluorine and pyridine structure in TFMP derivatives has been associated with superior pest control properties compared to traditional phenyl-containing insecticides .
Organic Synthesis
The compound could be utilized as an intermediate in organic synthesis, particularly in the atroposelective synthesis of complex molecules . The introduction of TFMP groups into other molecules is a common practice in organic chemistry to enhance certain properties or reactivities .
properties
IUPAC Name |
2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-16-6-2-5(9(10,11)12)3-7(13-6)17-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYLYGZQXEIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179653 | |
Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid | |
CAS RN |
1053657-58-1 | |
Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-Methoxy-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.